molecular formula C27H33F3N4O3 B1191735 CWP232291

CWP232291

Número de catálogo: B1191735
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CWP232291 is a small molecule and prodrug of CWP232204 targeting Src associated in mitosis, of 68 kDa (Sam68 or KHDRBS1), with potential antineoplastic activity. This compound is converted in serum into its active form CWP232204 which binds to Sam68, thereby resulting in the induction of apoptosis in selective cancer cells. Due to the multimodular structure of Sam68, the apoptosis mediated by CWP232204-Sam68 interaction can be attributed to 1) activation of transcription factor NF-kB induced by tumor necrosis factor alpha signaling, 2) alternative splicing of BCL-2 apoptosis gene, driving the balance towards pro-apoptotic as opposed to anti-apoptotic isoforms, 3) down-regulation of the anti-apoptotic protein survivin via Want signaling.

Aplicaciones Científicas De Investigación

1. Hematologic Malignancies

CWP232291, a novel small molecule inhibitor, has been studied for its effects on hematologic malignancies. This compound inhibits the Wnt signaling pathway through beta-catenin degradation. Studies have shown its potential in treating patients with acute myeloid leukemia (AML) and B-cell neoplasms, including B-cell non-Hodgkin lymphoma and multiple myeloma. Notably, this compound exhibited cytotoxicity in primary tumor cells from patients while having minimal effects on normal bone marrow cells (Kim et al., 2011).

2. Myelodysplastic Syndrome

In a Phase 1 study, this compound was evaluated for its safety and efficacy in patients with relapsed or refractory acute myeloid leukemia and myelodysplastic syndrome. The study suggested a potential therapeutic application of this compound in these conditions, given its mechanism of action via Wnt pathway blockade (Lee et al., 2020).

3. Gastrointestinal Cancers

This compound has also been investigated for its efficacy in gastrointestinal cancers. Preclinical studies using xenograft and genetically-engineered mouse models showed that this compound could suppress the growth and development of gastrointestinal tumors, especially those with mutations in the β-catenin signaling pathway (Park et al., 2017).

4. Castration-Resistant Prostate Cancer

The potential of this compound in treating castration-resistant prostate cancer (CRPC) has been explored. The compound induced endoplasmic reticulum stress, leading to apoptosis in prostate cancer cells. This study highlighted the possibility of targeting WNT/β-catenin signaling as a novel strategy against CRPC (Pak et al., 2019).

5. Ovarian Cancer

Research has demonstrated the anti-tumor effect of this compound in ovarian cancer. The compound significantly inhibited ovarian cancer growth by targeting the Wnt/β-catenin pathway. It also showed efficacy against cisplatin-resistant cell lines and patient-derived organoids, proposing Wnt/β-catenin inhibition as a novel therapeutic strategy against ovarian cancer (Wang et al., 2022).

6. Multiple Myeloma

A study on multiple myeloma revealed that this compound exhibits potent growth inhibitory activity in various MM cell lines. The compound's anti-tumor efficacy, demonstrated in MM tumor-bearing mice models, suggests its potential therapeutic application for the treatment of multiple myeloma (Cha et al., 2010).

Propiedades

Fórmula molecular

C27H33F3N4O3

Apariencia

Solid powder

Sinónimos

CWP-232291;  CWP232291;  CWP 232291.; NONE

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.